2,5-difluoro-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzene-1-sulfonamide
Description
The exact mass of the compound this compound is 463.08473296 g/mol and the complexity rating of the compound is 757. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,5-difluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O4S2/c19-14-1-4-16(5-2-14)23-8-10-24(11-9-23)29(25,26)12-7-22-30(27,28)18-13-15(20)3-6-17(18)21/h1-6,13,22H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKENTMMZXPIQNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Difluoro-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzene-1-sulfonamide is a synthetic organic compound characterized by its complex structure, which includes a benzene ring, sulfonamide, and piperazine functionalities. This compound has garnered attention in pharmaceutical research due to its potential biological activities. The presence of fluorine atoms and a sulfonyl group may enhance its solubility and reactivity, making it a candidate for various therapeutic applications.
- Molecular Formula : C18H20F3N3O4S2
- Molecular Weight : 463.5 g/mol
- CAS Number : 946308-07-2
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within biological systems. Preliminary studies indicate that it may inhibit certain enzymes or receptors involved in disease processes. The exact mechanism remains to be fully elucidated, but similar compounds have shown the following actions:
- Inhibition of Protein Synthesis : Some sulfonamide derivatives disrupt bacterial protein synthesis pathways.
- Antimicrobial Activity : Compounds with piperazine and sulfonamide structures often exhibit antibacterial properties.
Biological Activity Overview
Research has indicated that compounds structurally similar to this compound possess diverse biological activities, including:
-
Antibacterial Properties :
- Compounds with similar structures have demonstrated effectiveness against various strains of bacteria, including Gram-positive and Gram-negative organisms.
- For instance, studies have reported minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis .
-
Antitumor Activity :
- Some derivatives have shown promise in inhibiting tumor cell proliferation through various mechanisms, potentially involving apoptosis induction or cell cycle arrest.
- Antifungal Effects :
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds compared to this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(4-fluorophenyl)piperazine | Piperazine core with fluorophenyl group | Antidepressant | Lacks sulfonamide functionality |
| Sulfanilamide | Simple sulfonamide structure | Antibacterial | No fluorine or piperazine components |
| 2-Fluoro-N-(piperidin-1-yl)benzene-sulfonamide | Piperidine instead of piperazine | Antitumor | Different nitrogen heterocycle |
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
-
Antimicrobial Efficacy :
A study demonstrated that derivatives with similar piperazine and sulfonamide groups exhibited significant antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The compound's ability to inhibit biofilm formation was also noted. -
Anticancer Properties :
Research into analogs has shown that they can induce apoptosis in cancer cell lines through mitochondrial pathways, highlighting their potential as anticancer agents . -
Synergistic Effects :
Some studies suggest that combining this compound with other antibiotics may enhance its efficacy against resistant bacterial strains, potentially reducing the required dosage and mitigating side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
